molecular formula C14H23N B1367097 (Hexan-2-yl)(2-phenylethyl)amine

(Hexan-2-yl)(2-phenylethyl)amine

Cat. No.: B1367097
M. Wt: 205.34 g/mol
InChI Key: ULXABLKHIVPWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Hexan-2-yl)(2-phenylethyl)amine is a secondary amine characterized by a branched hexyl group (at the second carbon) and a 2-phenylethyl substituent. For instance, N-(2-phenylethyl) derivatives are often synthesized via nucleophilic substitution or acyl transfer reactions, as seen in the preparation of 2-cyano-N-(2-phenylethyl)acetamide (). Enzymatic cascades involving amine transaminases and acyl transferases, such as those used for synthesizing N-(hexan-2-yl)-2-methoxyacetamide (), might also be adapted for this compound.

Applications of this compound could span agrochemicals, pharmaceuticals, or specialty polymers, akin to the uses of 2,2-diphenylethan-1-amine ().

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-(2-phenylethyl)hexan-2-amine

InChI

InChI=1S/C14H23N/c1-3-4-8-13(2)15-12-11-14-9-6-5-7-10-14/h5-7,9-10,13,15H,3-4,8,11-12H2,1-2H3

InChI Key

ULXABLKHIVPWAT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)NCCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Amines

Compound Substituents Functional Groups Molecular Weight (g/mol) Key References
(Hexan-2-yl)(2-phenylethyl)amine Hexan-2-yl, 2-phenylethyl Secondary amine ~205 (estimated) -
2,2-Diphenylethan-1-amine Two phenyl groups, ethyl chain Primary amine 197.29
N-(2-phenylethyl)acetamide 2-phenylethyl, acetyl Amide 177.24
N-(hexan-2-yl)-2-methoxyacetamide Hexan-2-yl, methoxyacetyl Amide 201.27
  • Lipophilicity : The branched hexyl group in this compound enhances lipophilicity compared to 2,2-diphenylethan-1-amine, which has aromatic rigidity but lacks alkyl flexibility.
  • Bioactivity : The 2-phenylethyl moiety is associated with plant defense mechanisms (), while amide derivatives (e.g., N-(2-phenylethyl)acetamide) often exhibit enhanced metabolic stability compared to amines.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound 2,2-Diphenylethan-1-amine N-(2-phenylethyl)acetamide
Boiling Point (°C) ~250 (estimated) 285–290 310 (decomposes)
Solubility Low in water, high in organics Insoluble in water Moderate in polar solvents
Stability Air-sensitive (amine oxidation) Stable under inert conditions Hydrolytically stable
  • Stability : Secondary amines like this compound are prone to oxidation, necessitating inert storage, whereas amides (e.g., N-(2-phenylethyl)acetamide) exhibit greater hydrolytic stability ().

Research Findings and Implications

  • Hybridizing this moiety with alkyl chains could balance lipophilicity and bioavailability.
  • Synthetic Challenges : Enzymatic methods () offer green chemistry advantages but require optimization for secondary amines. Traditional routes () remain reliable but may involve harsher conditions.
  • Biological Potential: Further studies should explore this compound’s role in stress response pathways, given the known activity of phenylethyl-containing metabolites ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.